2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan
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Overview
Description
2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan, and is further functionalized with a dinitrophenyl group and a cyclohexylideneamino moiety. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.
Preparation Methods
The synthesis of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan typically involves multi-step organic synthesis The process begins with the preparation of the naphthofuran core, which can be synthesized through cyclization reactions involving naphthalene derivatives and furan precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Scientific Research Applications
2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The presence of the dinitrophenyl group allows for potential interactions with nucleophilic sites in proteins, while the naphthofuran core can engage in π-π stacking interactions with aromatic residues .
Comparison with Similar Compounds
Similar compounds to 2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan include:
2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]benzofuran: Similar structure but with a benzofuran core instead of naphthofuran.
2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]thiophene: Contains a thiophene ring, offering different electronic properties.
2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]pyrrole: Features a pyrrole ring, which can influence its reactivity and interactions. The uniqueness of this compound lies in its naphthofuran core, which provides distinct electronic and steric properties compared to its analogs.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzo[e][1]benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O7/c29-25(24-14-20-17-6-2-1-5-15(17)9-12-23(20)34-24)35-26-21-8-4-3-7-18(21)19-11-10-16(27(30)31)13-22(19)28(32)33/h1-2,5-6,9-14,18H,3-4,7-8H2/b26-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIUPIGTQCXIKE-YYADALCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)/C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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